Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose
Brand Name: Vulcanchem
CAS No.: 65730-00-9
VCID: VC0026204
InChI: InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2
Molecular Formula: C₁₈H₂₅NO₆
Molecular Weight: 351.39

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose

CAS No.: 65730-00-9

Cat. No.: VC0026204

Molecular Formula: C₁₈H₂₅NO₆

Molecular Weight: 351.39

* For research use only. Not for human or veterinary use.

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose - 65730-00-9

Specification

CAS No. 65730-00-9
Molecular Formula C₁₈H₂₅NO₆
Molecular Weight 351.39
IUPAC Name N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
SMILES CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Fundamental Properties

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a modified glucopyranoside with specific structural features that contribute to its unique chemical properties and biological activities. The compound is characterized by the following fundamental properties:

PropertyValue
CAS Number65730-00-9
Molecular FormulaC₁₈H₂₅NO₆
Molecular Weight351.39 g/mol
IUPAC NameN-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide

The compound features a glucopyranose core with an allyl group at the anomeric position in beta configuration, an acetamido group at C-2, and a benzyl protecting group specifically at the O-3 position. The hydroxyl groups at positions 4 and 6 remain unprotected, allowing for further chemical modifications.

Structural Characteristics and Related Compounds

Structural Analysis

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose consists of several key structural components:

  • A glucopyranose core with beta configuration at the anomeric center

  • An allyl (CH₂=CH-CH₂-) group at the anomeric position (C-1)

  • An acetamido (CH₃-CO-NH-) group at C-2

  • A benzyl (C₆H₅-CH₂-) protecting group at the O-3 position

  • Free hydroxyl groups at positions 4 and 6

The selective protection pattern is particularly valuable in synthetic carbohydrate chemistry, as it allows for region-specific reactions at the remaining unprotected hydroxyl groups.

Comparison with Structural Analogs

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose represents one member of a family of selectively protected glycosides. Related compounds include:

CompoundCAS NumberStructural Difference
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside54400-77-0Lacks the 3-O-benzyl group
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside65730-02-1Additional benzyl group at O-6 position
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside84218-68-8Lacks acetamido group at C-2; has benzyl groups at O-2 and O-3

These structural differences significantly impact the compounds' reactivity profiles, making each valuable for specific synthetic applications .

Synthesis Methods

General Synthetic Approaches

The synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose typically involves selective protection strategies applied to D-glucosamine derivatives. Common synthetic routes include:

  • Glycosylation of protected glucosamine with allyl alcohol

  • Selective benzylation at the O-3 position

  • Protection/deprotection sequences to achieve the desired substitution pattern

Specific Synthetic Methodology

A representative synthesis pathway starts with D-glucosamine hydrochloride, which undergoes a sequence of protection steps, including selective benzylation at the O-3 position. The synthesis typically involves:

  • Protection of the amino group as an acetamide

  • Introduction of the allyl group at the anomeric position with control of stereochemistry

  • Selective benzylation of the O-3 hydroxyl

  • Strategic deprotection of other positions

For example, controlled partial benzylation of allyl 2-acetamido derivatives can yield mixtures of differentially protected products, from which the 3-O-benzyl derivative can be isolated .

Biological Activities and Research Applications

Antimicrobial Properties

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, it has demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coliComparable to control antibiotics

Glycoconjugate Biosynthesis Inhibition

The compound has been evaluated for its ability to inhibit glycoconjugate biosynthesis, which is crucial in various biological processes including cell signaling and pathogen recognition. Research has shown that modifications at the acetamido group significantly influence the inhibition efficacy against specific glycosyltransferases involved in glycoconjugate synthesis.

A dose-dependent inhibition pattern has been observed:

Concentration (mM)% Inhibition of Glycosyltransferase
0.525%
1.050%
5.085%

Applications in Carbohydrate Chemistry

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose serves as a valuable building block in synthetic carbohydrate chemistry, particularly for:

  • Synthesis of complex oligosaccharides

  • Development of glycosylated pharmaceutical compounds

  • Preparation of glycoconjugates for biological studies

  • Building blocks for creating more complex glycomimetics

Its specific protection pattern makes it especially valuable for the synthesis of branched oligosaccharides through selective glycosylation at the free hydroxyl positions .

Structure-Activity Relationships

Effect of Protection Patterns

The specific pattern of protecting groups in Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose significantly affects its biological activity and synthetic utility. Research has demonstrated that:

  • The presence of the benzyl group at O-3 confers specific conformational properties that influence binding to target enzymes

  • The free hydroxyl groups at positions 4 and 6 are crucial for specific biological activities

  • The allyl aglycone at the anomeric position provides a handle for further synthetic manipulations

Comparison with Related Derivatives

Studies comparing Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose with its structural analogs have revealed structure-activity trends:

CompoundStructural FeatureRelative Antimicrobial ActivityGlycosyltransferase Inhibition
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose3-O-benzyl++++++
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranosideNo benzyl groups++
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside3,6-di-O-benzyl++++

This comparison demonstrates that the 3-O-benzyl substitution pattern optimizes both antimicrobial activity and enzyme inhibition properties .

Recent Research Developments

Synthetic Methodology Advancements

Recent research has focused on improving the synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose and related compounds. In 2023, researchers reported new synthetic routes using imine intermediates:

"The critical C-6 deoxygenation step to 2,6-dideoxy aminosugars is performed at an early stage on a precursor featuring an imine moiety or a trifluoroacetamide moiety in place of the 2-amino group, respectively."

These methodological improvements have resulted in higher yields and fewer purification steps, making the synthesis more practical for large-scale production.

Applications in Oligosaccharide Synthesis

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose has been employed as a key building block in the synthesis of complex oligosaccharides, particularly those with biological significance. For example, it has been used in the synthesis of branched trisaccharides relevant to blood group antigens:

"Reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside in 1,2-dichloroethane in the presence of mercuric bromide and molecular sieves (4 Å) provided crystalline benzyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-3-O-allyl6-O-benzyl-2-deoxy-α-D-glucopyranoside in 77% yield."

These synthetic applications demonstrate the compound's versatility in complex carbohydrate chemistry.

Future Research Directions

Current research suggests several promising directions for future studies involving Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose:

  • Development of improved synthetic methodologies with higher stereoselectivity

  • Further investigation of antimicrobial properties against resistant bacterial strains

  • Exploration of potential applications in targeted drug delivery systems

  • Study of glycoconjugates incorporating this building block for vaccine development

The continued interest in this compound reflects its importance in both synthetic carbohydrate chemistry and medicinal chemistry research.

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